2,3,4-Trichloro-6-fluoroaniline
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Overview
Description
2,3,4-Trichloro-6-fluoroaniline is an aromatic amine with the molecular formula C6H3Cl3FN It is a derivative of aniline, where three chlorine atoms and one fluorine atom are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4-Trichloro-6-fluoroaniline can be synthesized through various methods. One common approach involves the halogenation of aniline derivatives. For instance, the reaction of dry aniline with chlorine gas in an anhydrous solution of carbon tetrachloride can yield trichloroaniline derivatives
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes often include halogenation and fluorination steps, followed by purification techniques to isolate the desired compound. The use of catalysts and controlled reaction conditions is crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Trichloro-6-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amine derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium fluoride, dimethyl sulfoxide (DMSO) as a solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products: The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and various oxidized or reduced forms of the original compound.
Scientific Research Applications
2,3,4-Trichloro-6-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-fluoroaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2,4,6-Trichloroaniline: Similar in structure but lacks the fluorine atom.
2,3,4-Trifluoroaniline: Contains three fluorine atoms instead of chlorine.
2,6-Dibromo-4-fluoroaniline: Contains bromine atoms instead of chlorine
Uniqueness: 2,3,4-Trichloro-6-fluoroaniline is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. The presence of fluorine also enhances the compound’s biological activity, making it a valuable intermediate in drug discovery and development .
Biological Activity
2,3,4-Trichloro-6-fluoroaniline is a halogenated aromatic amine that has garnered attention in the fields of chemistry and biology due to its unique structural properties and biological activities. This compound is characterized by the presence of both chlorine and fluorine atoms, which influence its reactivity and interactions with biological systems. Understanding its biological activity is crucial for its application in various scientific and industrial domains.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents enhance the compound's binding affinity, allowing it to act as either an inhibitor or an activator of enzymatic pathways. This dual functionality can lead to various biological effects, including enzyme inhibition and modulation of biochemical pathways .
Key Interactions
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, preventing substrate binding and catalytic activity. This property makes it valuable in biochemical assays .
- Receptor Interaction : It may also interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.
Biological Applications
This compound has several notable applications in biological research:
- Enzyme Studies : Used as a probe in enzyme inhibition studies, helping elucidate mechanisms of action for various biochemical processes.
- Pharmaceutical Development : Its structural characteristics make it a potential candidate for the development of new therapeutic agents, particularly in targeting specific diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
2,4,6-Trichloroaniline | Lacks fluorine atom | Known for herbicidal properties |
2,4,6-Trifluoroaniline | Contains three fluorine atoms | Potent in pesticide applications |
4-Fluoroaniline | Contains only one fluorine atom | Limited biological activity |
This compound stands out due to its combination of both chlorine and fluorine atoms, which imparts distinct chemical properties that enhance its reactivity and specificity towards biological targets .
Case Studies on Biological Activity
Recent studies have highlighted the potential of this compound in various biological contexts:
- Enzyme Inhibition Studies : Research demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For instance, studies using NMR spectroscopy have shown how it binds to active sites of enzymes like cytochrome P450s .
- Pesticide Development : As part of a broader investigation into fluorinated pesticides, this compound exhibited significant herbicidal activity against various plant species. Field tests indicated its effectiveness in controlling leaf spot diseases in crops .
- Cancer Research : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting cancer cell proliferation through targeted enzyme inhibition .
Properties
Molecular Formula |
C6H3Cl3FN |
---|---|
Molecular Weight |
214.4 g/mol |
IUPAC Name |
2,3,4-trichloro-6-fluoroaniline |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
InChI Key |
KGVFZVZKTCMYKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)F |
Origin of Product |
United States |
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